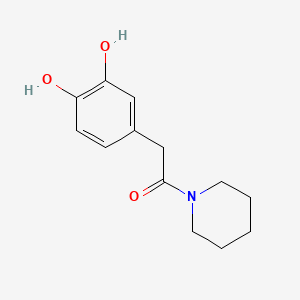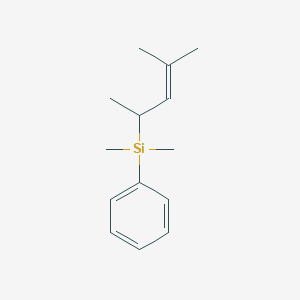
Dimethyl(4-methylpent-3-en-2-yl)phenylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl(4-methylpent-3-en-2-yl)phenylsilane is an organosilicon compound characterized by the presence of a silicon atom bonded to a phenyl group and a dimethyl(4-methylpent-3-en-2-yl) group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl(4-methylpent-3-en-2-yl)phenylsilane typically involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond. This reaction can be catalyzed by transition metals such as platinum or rhodium. The general reaction scheme is as follows:
Hydrosilylation Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of robust catalysts and optimized reaction conditions can enhance yield and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl(4-methylpent-3-en-2-yl)phenylsilane can undergo various types of chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can target the phenyl group or the alkene moiety.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be employed.
Major Products Formed
Oxidation: Silanols or siloxanes
Reduction: Reduced phenyl or alkene derivatives
Substitution: Halogenated or nitrated phenyl derivatives
Wissenschaftliche Forschungsanwendungen
Dimethyl(4-methylpent-3-en-2-yl)phenylsilane finds applications in various scientific research fields:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in bio-compatible materials.
Medicine: Explored for its role in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of silicone-based materials and coatings.
Wirkmechanismus
The mechanism of action of dimethyl(4-methylpent-3-en-2-yl)phenylsilane involves its interaction with various molecular targets. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, making it a versatile building block in organic synthesis. The phenyl group can participate in π-π interactions, while the alkene moiety can undergo addition reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethylphenylsilane: Lacks the 4-methylpent-3-en-2-yl group, making it less reactive in certain contexts.
Trimethylphenylsilane: Contains an additional methyl group, altering its steric and electronic properties.
Dimethyl(4-methylpent-3-en-2-yl)silane: Lacks the phenyl group, affecting its aromaticity and reactivity.
Uniqueness
Dimethyl(4-methylpent-3-en-2-yl)phenylsilane is unique due to the combination of a phenyl group and a dimethyl(4-methylpent-3-en-2-yl) group bonded to a silicon atom. This unique structure imparts distinct reactivity and properties, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
106621-06-1 |
|---|---|
Molekularformel |
C14H22Si |
Molekulargewicht |
218.41 g/mol |
IUPAC-Name |
dimethyl-(4-methylpent-3-en-2-yl)-phenylsilane |
InChI |
InChI=1S/C14H22Si/c1-12(2)11-13(3)15(4,5)14-9-7-6-8-10-14/h6-11,13H,1-5H3 |
InChI-Schlüssel |
AIGRIYSPFISKBK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C=C(C)C)[Si](C)(C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N'-[Methylenedi(4,1-phenylene)]bis(N-acetylbenzamide)](/img/structure/B14317989.png)
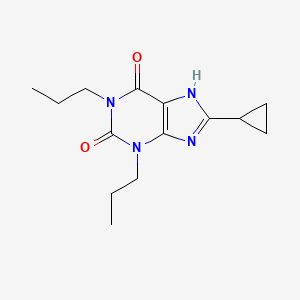

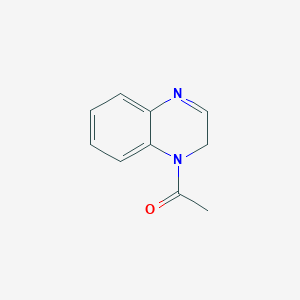
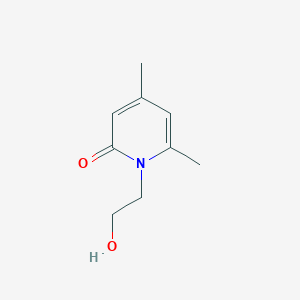
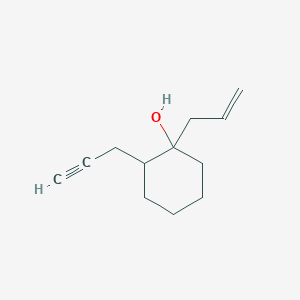
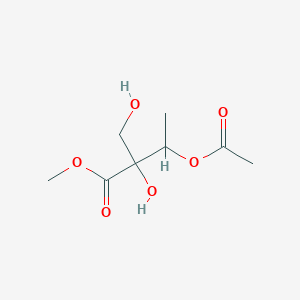

![2-[(E)-2-(3,3-dimethylindol-2-yl)ethenyl]benzenethiol](/img/structure/B14318047.png)
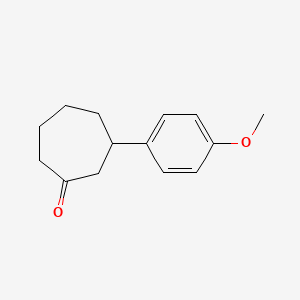
![2-[(5-Aminonaphthalen-1-yl)carbamoyl]benzoic acid](/img/structure/B14318050.png)
